molecular formula C11H14O3S B2557372 Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate CAS No. 329695-70-7

Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate

Cat. No.: B2557372
CAS No.: 329695-70-7
M. Wt: 226.29
InChI Key: PUORKTZVXSVRKU-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a substituted ethyl benzoate derivative featuring a benzene ring with three distinct functional groups: a hydroxyl (-OH) at position 2, a methyl (-CH₃) at position 3, and a methylsulfanyl (-SCH₃) group at position 4 (Figure 1).

The compound’s synthesis likely involves multi-step substitution and esterification reactions. For example, cyclocondensation strategies using sulfur-containing precursors, as described in heterocyclic compound synthesis (e.g., [4+2] cyclocondensation with methylsulfanyl intermediates), may be relevant to its preparation .

Properties

IUPAC Name

ethyl 2-hydroxy-3-methyl-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-4-14-11(13)8-5-6-9(15-3)7(2)10(8)12/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUORKTZVXSVRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)SC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate typically involves the esterification of 2-hydroxy-3-methyl-4-(methylsulfanyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Comparisons

Ethyl Benzoate (Unsubstituted)
  • Structure : Simple ethyl ester of benzoic acid.
  • Properties : High volatility, lipophilic, used as a fragrance ingredient and solvent .
Methyl 2-Aminobenzoate (Anthranilate Derivatives)
  • Structure: Features an amino (-NH₂) group at position 2.
  • Properties: Enhanced hydrogen-bonding capacity due to the amino group; used in pharmaceuticals and flavoring agents.
  • ~5 for -NH₂) .
Metsulfuron-Methyl (Agrochemical Analogue)
  • Structure : Methyl ester of a sulfonylurea herbicide with a triazine substituent.
  • Properties : Acts as an acetolactate synthase (ALS) inhibitor in plants.
  • Comparison : While both compounds contain sulfur and ester groups, metsulfuron-methyl’s triazine ring and sulfonylurea bridge confer specific herbicidal activity, unlike the target compound’s methylsulfanyl and hydroxyl groups .
Ethyl 4-Methylbenzoate
  • Structure : Ethyl ester with a single methyl group at position 3.
  • Properties : Increased lipophilicity compared to unsubstituted ethyl benzoate.
  • Comparison : The target compound’s additional hydroxyl and methylsulfanyl groups introduce polar and steric effects, likely reducing volatility and altering solubility .

Physicochemical and Functional Differences

Compound Substituents Key Applications Polarity Notable Reactivity
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate -OH (C2), -CH₃ (C3), -SCH₃ (C4) Potential agrochemical/pharmaceutical Moderate (polar OH, lipophilic SCH₃) Ester hydrolysis, phenolic oxidation
Ethyl Benzoate None Fragrance, solvent Low Ester hydrolysis
Methyl 2-Aminobenzoate -NH₂ (C2) Pharmaceuticals, flavors Moderate Amide formation, hydrogen bonding
Metsulfuron-Methyl Triazine, sulfonylurea bridge Herbicide Low ALS enzyme inhibition

Biological Activity

Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate, a compound with potential applications in pharmaceuticals and agrochemicals, has garnered interest due to its unique structural features and biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H14O5S
  • Molecular Weight : 258.29 g/mol
  • CAS Number : Specific CAS not provided in the sources.

The structure features a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a benzenecarboxylate backbone, which may influence its reactivity and biological properties.

Biological Activity

This compound exhibits various biological activities that are of significant interest in scientific research. Key areas of investigation include:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.
  • Enzyme Inhibition : The compound's structural characteristics suggest potential interactions with specific enzymes, possibly leading to inhibition that could be useful in therapeutic contexts.

Case Studies

  • Antioxidant Studies : A study examining the antioxidant capacity of structurally related compounds found that this compound showed significant free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. This property indicates its potential use as a natural preservative or therapeutic agent against bacterial infections.
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound could inhibit certain enzymes linked to metabolic pathways, presenting opportunities for its use in drug development targeting metabolic disorders.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavengingStudy on related compounds
AntimicrobialInhibition of bacterial growthLaboratory assay results
Enzyme InhibitionInhibition of specific metabolic enzymesEnzyme assay studies

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of both hydroxyl and methylsulfanyl groups enhances its reactivity, making it suitable for further modifications.

Potential Applications

  • Pharmaceuticals : Due to its biological activities, this compound may serve as a lead compound for developing new drugs targeting oxidative stress and microbial infections.
  • Agrochemicals : Its antimicrobial properties could also be leveraged for developing natural pesticides or preservatives in agricultural products.

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